molecular formula C11H13NO5 B1427080 Ethyl 2-methoxy-6-nitrophenylacetate CAS No. 1090514-05-8

Ethyl 2-methoxy-6-nitrophenylacetate

Cat. No. B1427080
M. Wt: 239.22 g/mol
InChI Key: MTTAECMRWWLBBF-UHFFFAOYSA-N
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Patent
US08524705B2

Procedure details

Sulfuric acid (1 mL) was slowly added to a solution of (2-methoxy-6-nitro-phenyl)-acetonitrile (200 mg, 1.04 mmol) in 95% ethanol (2 mL). The mixture was heated at reflux overnight then quenched into ice cold water and extracted with diethyl ether (10 mL). The organic phase was washed with water (2×10 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford (2-methoxy-6-nitro-phenyl)-acetic acid ethyl ester (180 mg, 72%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[C:9]=1[CH2:17][C:18]#N.[CH2:20]([OH:22])[CH3:21]>>[CH2:20]([O:22][C:18](=[O:2])[CH2:17][C:9]1[C:10]([N+:14]([O-:16])=[O:15])=[CH:11][CH:12]=[CH:13][C:8]=1[O:7][CH3:6])[CH3:21]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mg
Type
reactant
Smiles
COC1=C(C(=CC=C1)[N+](=O)[O-])CC#N
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
then quenched into ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (10 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=C(C=CC=C1[N+](=O)[O-])OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.